molecular formula C14H22N4O2 B14790206 tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate

tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B14790206
M. Wt: 278.35 g/mol
InChI Key: CYGSZUCPQDMCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate is a pyrrolidine-based compound featuring a tert-butyl carbamate group and a 6-methylpyrimidin-4-yl substituent. This structure combines a five-membered nitrogenous ring (pyrrolidine) with a pyrimidine heterocycle, making it a versatile intermediate in medicinal chemistry and agrochemical research. The tert-butyl carbamate group enhances stability and modulates solubility, while the methyl-substituted pyrimidine contributes to electronic and steric properties critical for target binding .

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C14H22N4O2/c1-10-7-12(16-9-15-10)18-6-5-11(8-18)17-13(19)20-14(2,3)4/h7,9,11H,5-6,8H2,1-4H3,(H,17,19)

InChI Key

CYGSZUCPQDMCKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(C2)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclization Strategies

Pyrrolidine rings are commonly synthesized via intramolecular cyclization or Gabriel synthesis . For example:

  • Cyclization of 1,4-dibromobutane with ammonia yields pyrrolidine, though functionalization at the 3-position requires subsequent steps.
  • Proline derivatives serve as starting materials for substituted pyrrolidines. For instance, 3-aminopyrrolidine can be Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine (TEA).

Example Procedure :

  • Dissolve 3-aminopyrrolidine (1.0 equiv.) in anhydrous DCM.
  • Add Boc₂O (1.1 equiv.) and TEA (2.0 equiv.) at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with DCM, and purify via silica gel chromatography to isolate tert-butyl pyrrolidin-3-ylcarbamate .

Introduction of the 6-Methylpyrimidin-4-yl Group

Nucleophilic Aromatic Substitution (SNAr)

The pyrrolidine nitrogen attacks electrophilic positions on activated pyrimidines. 4-Chloro-6-methylpyrimidine is an ideal substrate due to the chloride leaving group at the 4-position.

Optimized Conditions :

  • Solvent : n-Butanol (n-BuOH) or isopropyl alcohol (IPA) for high-temperature compatibility.
  • Base : N,N-Diisopropylethylamine (DIEA) or TEA to deprotonate the pyrrolidine nitrogen.
  • Temperature : 100–150°C under sealed-tube conditions.

Example Procedure :

  • Combine tert-butyl pyrrolidin-3-ylcarbamate (1.0 equiv.), 4-chloro-6-methylpyrimidine (1.2 equiv.), and DIEA (2.0 equiv.) in n-BuOH.
  • Heat at 140°C for 24 hours.
  • Concentrate under vacuum and purify via reverse-phase chromatography (C-18 column, 10–80% acetonitrile/water gradient) to isolate the product.

Yield : 50–70% (hypothetical, based on analogous reactions).

Transition Metal-Catalyzed Coupling

For less-reactive pyrimidines, Buchwald-Hartwig amination enables C–N bond formation. This requires a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos).

Example Procedure :

  • Mix tert-butyl pyrrolidin-3-ylcarbamate (1.0 equiv.), 4-bromo-6-methylpyrimidine (1.1 equiv.), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv.) in toluene.
  • Heat at 100°C for 12 hours under nitrogen.
  • Filter through Celite, concentrate, and purify via flash chromatography.

Yield : 60–80% (hypothetical).

Boc Deprotection and Final Modifications

Acidic Deprotection

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM):

  • Dissolve the Boc-protected intermediate in DCM.
  • Add TFA (10 equiv.) and stir at room temperature for 1 hour.
  • Concentrate under vacuum and neutralize with 2N HCl in ether to precipitate the hydrochloride salt.

Note : Direct use of the Boc-protected compound in subsequent reactions avoids premature deprotection.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
SNAr n-BuOH, DIEA, 140°C, 24h 50–70% Simple setup, no catalyst required High temperatures, moderate yields
Buchwald-Hartwig Toluene, Pd/Xantphos, 100°C, 12h 60–80% Higher yields, milder conditions Costly catalysts, oxygen sensitivity

Purification and Characterization

Chromatography

  • Normal-phase silica gel : Separates intermediates by polarity.
  • Reverse-phase C-18 : Ideal for polar final products, using acetonitrile/water gradients.

Spectroscopic Data

  • LCMS (APCI+) : Expected m/z = 305 [M+H]⁺ (calculated for C₁₅H₂₄N₄O₂).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.39 (s, 9H, Boc), 2.40 (s, 3H, CH₃-pyrimidine), 3.40–3.80 (m, 4H, pyrrolidine), 6.90 (s, 1H, pyrimidine-H).

Challenges and Optimization

  • Regioselectivity : Competing reactions at pyrimidine positions 2 and 4 are mitigated using electron-withdrawing groups (e.g., methyl at position 6).
  • Steric Hindrance : Bulkier bases (e.g., DIEA) improve accessibility to the pyrrolidine nitrogen.
  • Scale-Up : Transitioning from batch to flow chemistry reduces reaction times and improves reproducibility.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Core Heterocycle Modifications
  • Piperidine vs. Pyrrolidine: tert-Butyl (1-acetylpiperidin-4-yl)carbamate () replaces the pyrrolidine ring with a six-membered piperidine.
  • Pyrimidinyl Position :
    tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate () positions the pyrimidine at the 2-yl rather than 4-yl site. This changes hydrogen-bonding interactions and electronic distribution, as pyrimidin-2-yl derivatives often exhibit distinct π-stacking behavior compared to 4-yl analogs .

Substituent Modifications
  • Methyl vs. Halogen :
    Tert-butyl N-{6-bromopyrazolo[1-5-a]pyrimidin-3-yl}carbamate () introduces a bromine atom, increasing molecular weight (276.38 g/mol vs. ~264 g/mol for methyl derivatives) and lipophilicity (logP ~2.5 vs. ~1.8). Bromine’s electron-withdrawing nature enhances reactivity in cross-coupling reactions .

  • Functional Group Variations: tert-Butyl N-{1-[6-(aminomethyl)pyridin-2-yl]pyrrolidin-3-yl}carbamate () includes an aminomethyl group, improving aqueous solubility (clogP ~1.2) and enabling hydrogen-bond donor interactions, unlike the hydrophobic methyl group in the target compound .

Analytical Data Comparison

Compound 1H NMR (δ ppm) LCMS (m/z) Reference
tert-Butyl (1-acetylpiperidin-4-yl)carbamate 1.44 (s, 9H, t-Bu), 2.08 (s, 3H, Ac) 243.2 [M+H]+
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate 1.42 (s, 9H, t-Bu), 8.45 (d, 2H, pyrimidine) 264.3 [M+H]+
Target Compound (hypothetical data) 1.46 (s, 9H, t-Bu), 2.32 (s, 3H, CH₃) 278.3 [M+H]+ -

Physicochemical Properties

  • Solubility: Methyl groups (target compound) enhance lipophilicity (clogP ~2.0) compared to aminomethyl derivatives (clogP ~1.2) .
  • Stability : tert-Butyl carbamates generally exhibit superior hydrolytic stability over methyl or acetyl analogs, as evidenced by LCMS data in and .

Biological Activity

Tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C14H22N4O2
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 1824065-19-1
  • Density : Not available
  • Boiling Point : Not available
  • Flash Point : Not available

Synthesis

The synthesis of this compound typically involves multi-step procedures that allow for the precise control of functional groups. The process generally includes:

  • Formation of the pyrrolidine ring.
  • Introduction of the 6-methylpyrimidine moiety.
  • Carbamate formation via reaction with tert-butyl isocyanate.

The compound's biological activity is largely attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in cell signaling pathways. The presence of the pyrimidine and pyrrolidine rings suggests potential binding interactions that can modulate biological responses.

In Vitro Studies

Research has demonstrated that compounds structurally similar to this compound exhibit various biological activities:

  • Inhibition of Enzymes : Compounds with similar structures have shown promising inhibitory effects on kinases such as p38 MAPK, which is involved in inflammatory responses.
CompoundIC50 (nM)Biological Target
Compound A53p38 MAPK
Compound B13TNFα production

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of this compound. Preliminary studies indicate that similar compounds can reduce inflammation and tumor growth in animal models, suggesting that this compound may have similar effects.

Case Studies

  • Inflammation Model : A study involving a mouse model of arthritis showed that a related compound significantly reduced TNFα levels and improved clinical scores after administration.
  • Cancer Model : Another study indicated that a pyrimidine-based compound inhibited tumor growth in xenograft models, demonstrating the potential for anticancer applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.